Fluprostenol isopropyl ester, commonly known by its trade name Travoprost, is a synthetic compound that serves as a prodrug for fluprostenol, a potent agonist of the prostaglandin F2α receptor. This compound is primarily utilized in the treatment of glaucoma and ocular hypertension by lowering intraocular pressure. Fluprostenol isopropyl ester is classified under prostaglandin analogs and is recognized for its high affinity towards the FP prostanoid receptor, making it a significant agent in ophthalmic therapies .
Fluprostenol isopropyl ester is derived from fluprostenol, which itself is a synthetic analog of prostaglandin F2α. The compound falls under the category of prostaglandin analogs and receptor agonists, specifically targeting the FP receptor subtype. It is produced through various synthetic routes that emphasize stereoselectivity and yield optimization to ensure efficacy and safety in clinical applications .
The synthesis of fluprostenol isopropyl ester involves several key steps:
This multi-step synthesis highlights the complexities involved in achieving high yields and purity necessary for pharmaceutical applications.
Fluprostenol isopropyl ester has a complex molecular structure characterized by its specific stereochemistry. The molecular formula for fluprostenol isopropyl ester is C₂₃H₃₄O₄. Its structure includes:
The three-dimensional conformation plays a crucial role in its interaction with the FP receptor, influencing its agonistic activity .
Fluprostenol isopropyl ester primarily participates in reactions typical of esters, including hydrolysis and transesterification. Upon administration, it is converted into fluprostenol through enzymatic hydrolysis, which activates its therapeutic effects. This conversion process underscores the importance of the ester group in modulating bioavailability and pharmacodynamics .
The mechanism of action for fluprostenol isopropyl ester involves:
Data from clinical studies indicate significant reductions in intraocular pressure following administration, validating its efficacy as a therapeutic agent.
These properties are crucial for formulation development and ensuring consistent therapeutic delivery .
Fluprostenol isopropyl ester has several scientific uses, primarily within ophthalmology:
The synthesis of Fluprostenol isopropyl ester relies on precise stereocontrol at C15, C9, and C11 positions to achieve the pharmacologically active (15R) configuration. Two principal strategies dominate industrial production:
Corey Lactone Wittig Condensation:A phosphonium salt (4-carboxybutyltriphenylphosphonium bromide) undergoes Wittig reaction with a protected Corey lactone aldehyde. The reaction uses tert-butyl potassium (t-BuOK) in tetrahydrofuran (THF) to generate the trans-olefin at C13–C14 with >98% stereoselectivity [2] [3]. Subsequent enzymatic resolution with Chirazyme L9 achieves enantiomeric excess (ee) >99% for the C15(R) isomer [2].
Zn(BH₄)₂-Mediated Ketone Reduction:An unsaturated ketone intermediate is reduced using zinc borohydride (Zn(BH₄)₂) in dimethoxyethane, yielding a diastereomeric alcohol mixture. Treatment with K₂CO₃ followed by chromatographic separation isolates the desired (15R,3R)-diol with diastereomeric ratio (d.r.) of 15:1 [2] [3].
Table 1: Stereoselective Methods Comparison
Method | Key Reagent | Stereoselectivity | Yield |
---|---|---|---|
Wittig Condensation | t-BuOK/THF | >98% (C13–C14 trans) | 76% |
Zinc Borohydride Reduction | Zn(BH₄)₂/Dimethoxyethane | d.r. 15:1 | 68% |
Enzymatic Resolution | Chirazyme L9 | ee >99% | 45% |
Esterification of Fluprostenol’s C1 carboxylic acid employs the isopropyl moiety to enhance corneal permeability. Key methodologies include:
Crucially, residual isopropyl iodide is maintained below 50 ppm through n-hexane washes, as specified in purity standards [6].
Table 2: Esterification Reaction Parameters
Method | Solvent | Temperature | Catalyst | Residual IPA Limit |
---|---|---|---|---|
DBU Alkylation | Acetone | 25°C | DBU | ≤0.5% |
Steglich Reaction | Dichloromethane | 0–5°C | DCC/DMAP | ≤0.25% |
The C9, C11, and C15 hydroxy groups require orthogonal protection to prevent side reactions:
Final purification addresses critical impurities:
Table 3: Acceptable Impurity Limits in Final Product
Impurity | CAS Number | Structure Type | Limit |
---|---|---|---|
15-Keto derivative | 404830-45-1 | Oxidation byproduct | ≤0.3% |
15-epi Diastereomer | 157283-68-6 | C15 Stereoisomer | ≤0.1% |
5,6-trans Isomer | Not reported | Double bond isomer | ≤3.5% |
Epoxide derivative | Not reported | Oxirane formation | ≤0.4% |
Industrial-scale synthesis (50+ kg batches) integrates solvent recovery and catalytic enhancements:
Final crystallization in ethyl acetate/n-hexane delivers Fluprostenol isopropyl ester with 96.0–102.0% assay and total impurities <1.0%, meeting USP standards [6].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0